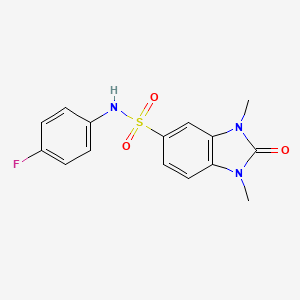

N-(4-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole-derived sulfonamides involves a multistep chemical procedure, starting typically from saccharin or related precursors. The process involves the formation of intermediate compounds that are further modified through reactions with various reagents to introduce the desired functional groups, such as the fluorophenyl and sulfonamide moieties. This intricate synthesis pathway is crucial for achieving the precise molecular structure required for biological activity (Ashraf et al., 2016).

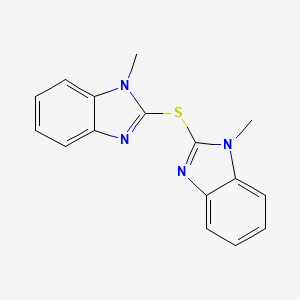

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamide derivatives is characterized by X-ray diffraction analysis, revealing key features such as bond lengths, angles, and the spatial arrangement of atoms. These structural details are vital for understanding the compound's interaction with biological targets. The benzimidazole core serves as a scaffold for the attachment of various substituents, enabling a diverse range of biological activities (Ashraf et al., 2016).

Chemical Reactions and Properties

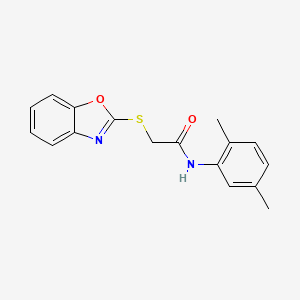

Benzimidazole sulfonamides undergo a variety of chemical reactions, including interactions with transition metals to form complexes. These reactions not only demonstrate the compound's reactivity but also its potential to bind to biological molecules, influencing its pharmacological profile. The reactivity with metals and other agents can be indicative of how these compounds might interact within biological systems (Ashraf et al., 2016).

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of metal complexes with benzimidazole-derived sulfonamides, highlighting their potential antimicrobial properties. For instance, metal complexes incorporating the benzimidazole scaffold and sulfonamide pharmacophore have been synthesized and evaluated for antimicrobial efficacy against bacterial and fungal strains. Among these, specific cobalt(II) complexes exhibited notable antibacterial activity, though antifungal activity was not observed (Ashraf et al., 2016).

Molecular Synthesis and Characterization

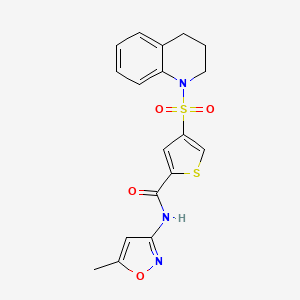

Another focus area is the development of fluorescent probes for detecting thiophenols over aliphatic thiols, using structures that include the sulfonamide bond. Such probes offer high selectivity and sensitivity, demonstrating potential in environmental and biological sciences for sensing thiophenols in water samples (Wang et al., 2012).

Potential Medicinal Applications

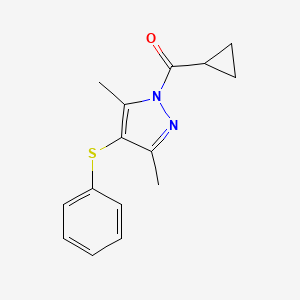

Further studies investigate the antiproliferative activities of pyrazole-sulfonamide derivatives against cell lines, indicating some compounds show promising broad-spectrum antitumor activity comparable to standard anticancer drugs. This suggests a potential avenue for cancer treatment research (Mert et al., 2014).

Additionally, novel sulfonamide derivatives have been evaluated for their antimicrobial and antitubercular activities, supported by molecular docking studies. These studies contribute to the understanding of the potential mechanism of action of these compounds against Mycobacterium tuberculosis, offering insights into new therapeutic agents (Shingare et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-fluorophenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c1-18-13-8-7-12(9-14(13)19(2)15(18)20)23(21,22)17-11-5-3-10(16)4-6-11/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQDTFELIVUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)